molecular formula C6H4Cl2O3S B146585 2,5-Dichlorobenzenesulfonic acid CAS No. 88-42-6

2,5-Dichlorobenzenesulfonic acid

Cat. No. B146585
CAS RN: 88-42-6
M. Wt: 227.06 g/mol
InChI Key: LFXZSGVZSSMCMB-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonic acid is a compound that has been studied in various contexts due to its chemical properties and potential applications. While the provided papers do not directly focus on 2,5-dichlorobenzenesulfonic acid, they do involve closely related compounds which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of compounds related to 2,5-dichlorobenzenesulfonic acid is not explicitly detailed in the provided papers. However, the use of similar compounds in analytical chemistry suggests that these compounds can be synthesized and utilized in various chemical assays. For instance, 3,5-dichloro-2-hydroxybenzenesulfonic acid is used in a colorimetric procedure for uric acid assay, indicating that its synthesis is feasible and that it can be integrated into practical applications .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-dichlorobenzenesulfonic acid has been studied using techniques such as neutron diffraction and X-ray diffraction. For example, the structure of 2,5-dichlorobenzenesulphonic acid trihydrate has been investigated to determine the arrangement of hydrogen atoms within the "H7O+ 3" unit, revealing a highly distorted geometry from trigonal symmetry . This suggests that 2,5-dichlorobenzenesulfonic acid may also exhibit interesting structural properties that could be relevant to its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds related to 2,5-dichlorobenzenesulfonic acid is highlighted by their use in derivatization reactions. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . This indicates that the sulfonic acid group in these compounds is reactive and can participate in chemical transformations, which is likely true for 2,5-dichlorobenzenesulfonic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dichlorobenzenesulfonic acid can be inferred from related compounds. The analysis of older formulations of 2,4-dichlorophenoxy acetic acid and 2,4,5-trichlorophenoxy acetic acid for chlorinated dibenzo-p-dioxins and dibenzofurans suggests that these compounds are stable enough to be analyzed after many years, which may also be the case for 2,5-dichlorobenzenesulfonic acid . Additionally, the molecular structure analysis of 2,4,5-trichlorobenzenesulfonyl chloride provides insights into bond lengths, angles, and intramolecular distances that could be relevant to understanding the physical properties of 2,5-dichlorobenzenesulfonic acid .

Scientific Research Applications

Conductance and Potentiometric Studies

Srivastava and Samant (1995) explored the behavior of 2,5-dichlorobenzenesulfonic acid in a propylene carbonate and ethylene carbonate mixture through conductance and potentiometric measurements. They investigated the acid's conductance behavior and related it to dissociation and homoconjugation equilibria. This study is significant in understanding the electrochemical properties of 2,5-dichlorobenzenesulfonic acid in various solvents (Srivastava & Samant, 1995).

Luminescent Properties in Metal Complexes

Yu et al. (2015) synthesized Cd(II)-arenesulfonate complexes containing 2,5-dichlorobenzenesulfonic acid and investigated their crystal structures and luminescent properties. The study demonstrated the potential of these complexes in the development of materials with unique optical properties (Yu et al., 2015).

Crystal Structure Analysis

Liu, Chi, and Wang (2008) reported on the crystal structure of a compound containing 4-amino-2,5-dichlorobenzenesulfonic acid. Their research provided insights into the molecular arrangement and potential applications in crystallography and materials science (Liu, Chi, & Wang, 2008).

Application in Chromogenic Systems

Fossati and Prencipe (2010) described a chromogenic system using 2,5-dichlorobenzenesulfonic acid in the enzymatic assay of uric acid in biological fluids. This system highlights the role of 2,5-dichlorobenzenesulfonic acid in clinical chemistry and diagnostics (Fossati & Prencipe, 2010).

Synthesis and Industrial Applications

Yu Ying-chao (2011) introduced a new method for synthesizing 2,5-diaminobenzenesulfonic acid and discussed its applications in the dyestuff industry. This research is significant for understanding the economic and industrial relevance of derivatives of 2,5-dichlorobenzenesulfonic acid (Yu Ying-chao, 2011).

Polymerization Catalyst

Hagberg, Olson, and Sheares (2004) explored the polymerization of various monomers, including those derived from 2,5-dichlorobenzenesulfonic acid, catalyzed by Ni(0). Their study is important for understanding the use of 2,5-dichlorobenzenesulfonic acid in polymer chemistry (Hagberg, Olson, & Sheares, 2004).

Safety And Hazards

2,5-Dichlorobenzenesulfonic Acid is classified as dangerous. It may be corrosive to metals and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

2,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXZSGVZSSMCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058967
Record name Benzenesulfonic acid, 2,5-dichloro-
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Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzenesulfonic acid

CAS RN

88-42-6
Record name 2,5-Dichlorobenzenesulfonic acid
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Record name 2,5-Dichlorobenzenesulfonic acid
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Record name 2,5-Dichlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dichloro-
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Record name Benzenesulfonic acid, 2,5-dichloro-
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Record name 2,5-dichlorobenzenesulphonic acid
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Record name 2,5-DICHLOROBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
K Izutsu, IM Kolthoff, T Fujinaga, M Hattori… - Analytical …, 1977 - ACS Publications
The dissociation constant K (HA), and homoconjugation con-stant,*(2-), have been determined at 25 C in propylene carbonate of several weak acids. From conductometric data p/f (HA) …
Number of citations: 93 pubs.acs.org
IM Kolthoff, MK Chantooni Jr - Journal of the American Chemical …, 1965 - ACS Publications
An equation has been derived for the calculation of paH in the neutralization with tetraalkylammonium hy-droxide in acetonitrile of a weak acid with known dissociation constant Kha …
Number of citations: 251 pubs.acs.org
WJ Conradi - 1953 - digitalcommons.njit.edu
Nitration of derivatives of 2,5-dichlorobenzenesulfonic acid Page 1 New Jersey Institute of Technology Digital Commons @ NJIT Theses Electronic Theses and Dissertations 5-31-1953 …
Number of citations: 0 digitalcommons.njit.edu
AK Srivastava, RA Samant - Journal of Electroanalytical Chemistry, 1995 - Elsevier
The behaviour of methanesulfonic and 2,5-dichlorobenzenesulfonic acids in a 20 mass% propylene carbonate (PC) +ethylene carbonate (EC) mixture has been investigated by means …
Number of citations: 14 www.sciencedirect.com
AK Srivastava, LM Mukherjee - Journal of electroanalytical chemistry and …, 1984 - Elsevier
Results of standardization of Hg/HgCl 2 (s) electrode in propylene carbonate (vs. NHE) are presented for possible use of the sytem in routine potentiometric measurements in the …
Number of citations: 12 www.sciencedirect.com
VV Sharutin, OK Sharutina… - Russian Journal of …, 2023 - Springer
The reactions of equimolar amounts of tetraorganylphosphonium chloride with 2,5-dichlorobenzenesulfonic, 2,4-dinitrobenzenesulfonic, and 2-carboxybenzenesulfonic acids in water …
Number of citations: 0 link.springer.com
DC Senevirathna, VL Blair, MV Werrett… - Inorganic …, 2016 - ACS Publications
Eight novel bismuth(III) sulfonato compounds have been synthesized and characterized using the sonochemical reaction of Bi 2 O 3 with a range of sulfonic acids, including 2,5-…
Number of citations: 9 pubs.acs.org
RN Boyd, RH Hansen - Journal of the American Chemical Society, 1953 - ACS Publications
A number of sulfonic acid esters of 2-nitro-2-methyl-l-propanol were prepared and tested as alkylating agents with various basic reagents. Only the reaction with sodium iodide in …
Number of citations: 3 pubs.acs.org
S Tisler, PL Tüchsen, JH Christensen - Environmental Pollution, 2022 - Elsevier
Standard monitoring programs give limited insight into groundwater status, especially transformation products (TPs) formed by natural processes or advanced oxidation processes (AOP)…
Number of citations: 13 www.sciencedirect.com
A Marcus, J Feeley - Biochimica et Biophysica Acta, 1961 - Elsevier
During a recent study of the mechanism of inhibition of L-amino acid oxidase by pyocyanine 1, it became apparent that more thorough study of some of the previously reported …
Number of citations: 6 www.sciencedirect.com

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